molecular formula C19H17NO2S B1363471 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 306936-46-9

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B1363471
CAS No.: 306936-46-9
M. Wt: 323.4 g/mol
InChI Key: QBOWQXIOUVDLBT-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropiophenone
  • 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone

Uniqueness

2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-13-17(19(21)22)12-18(14-6-4-3-5-7-14)20(13)15-8-10-16(23-2)11-9-15/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOWQXIOUVDLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)SC)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371751
Record name 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-46-9
Record name 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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